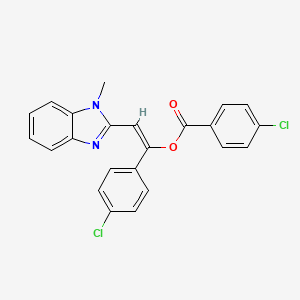![molecular formula C17H11Cl2N3O2 B3869255 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3869255.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Overview
Description
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, also known as DPY-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPY-31 is a small molecule that belongs to the family of hydrazide derivatives and has been synthesized using various methods.
Scientific Research Applications
Structural and Chemical Characteristics
- Condensation Reactions and Structural Stability : The molecular structure of compounds related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide shows a tendency for condensation reactions. For instance, a study on a similar compound, 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate, revealed that it forms through a reaction involving isonicotinohydrazide and hydrochloric acid. This compound is approximately planar and exhibits intramolecular interactions stabilizing its crystal structure (Li, Jian, & Liu, 2009).
Reactions and Synthesis
- Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds, such as 2,3,4-pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones, is closely related to the study of N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide. These compounds, synthesized through specific reactions involving acetylacetone and diazonium salts, showed promising antimycobacterial activity, highlighting their potential in medicinal chemistry (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Applications in Material Science
- Electrochromic Properties of Polymers : Studies on donor–acceptor type π-conjugated polymers, incorporating moieties similar to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, reveal significant applications in electrochromic devices. These polymers, characterized by their robust stabilities, low optical band gaps, and satisfactory coloration efficiencies, demonstrate the potential of such compounds in advanced material applications (Liu, Wang, Zhao, Cui, & Liu, 2014).
Biological and Pharmaceutical Applications
- Antimicrobial and Antitubercular Activities : The structural analogs of N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide have shown promising antimicrobial and antitubercular activities. Compounds such as N‐Aryl‐1,4‐dihydropyridines containing furan nucleus were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis and various bacteria, indicating the potential use of these compounds in developing new pharmaceutical agents (Rokad, Tala, Akbari, Dhaduk, & Joshi, 2009).
properties
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-13-5-3-4-12(16(13)19)15-8-7-11(24-15)10-21-22-17(23)14-6-1-2-9-20-14/h1-10H,(H,22,23)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAOWSLAFBKBSR-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)



![N-(4-chlorophenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3869197.png)
![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3869205.png)
![1-methyl-3-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3869231.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B3869236.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3869251.png)
![4'-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3869259.png)
![1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869267.png)
![2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3869272.png)
![N'-(3-iodo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3869279.png)